molecular formula C8H13NO6 B11956822 Diethyl 2-methyl-2-nitromalonate CAS No. 65612-01-3

Diethyl 2-methyl-2-nitromalonate

Cat. No.: B11956822
CAS No.: 65612-01-3
M. Wt: 219.19 g/mol
InChI Key: SEWLYOPSOGRGBR-UHFFFAOYSA-N
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Description

For instance, di-alkyl 2-methyl-2-(2-nitrophenyl)malonate derivatives are synthesized via alkylation of diethyl 2-(2-nitrophenyl)malonate with methyl iodide in the presence of K₂CO₃ in DMF . The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions or cyclization reactions, making it valuable in pharmaceutical and agrochemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Diethyl 2-methyl-2-aminomalonate.

    Substitution: Various substituted malonates depending on the nucleophile used.

    Hydrolysis: 2-methyl-2-nitromalonic acid

Scientific Research Applications

Synthesis of Bioactive Compounds

Diethyl 2-methyl-2-nitromalonate serves as a precursor for various bioactive compounds, including amino acids and heterocyclic compounds. Its derivatives have been utilized in the synthesis of:

  • Amino Acids : The compound has been employed in the preparation of amino acids through condensation reactions, which are essential for pharmaceutical applications .
  • Heterocycles : It is used as a building block in synthesizing heterocyclic compounds that exhibit diverse biological activities.

Medicinal Chemistry

The compound has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry:

  • Anticancer Activity : this compound has shown cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis and disrupts cell cycle progression, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research suggests that it may stabilize microtubules and prevent tau hyperphosphorylation, which is crucial in neurodegenerative diseases like Alzheimer's disease.
  • Metabolic Modulation : The compound has been implicated in modulating metabolic pathways related to lipid metabolism, potentially influencing fatty acid synthesis and oxidation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations. Mechanistic studies showed that the compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Neuroprotection

In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models without significant adverse effects at therapeutic doses. This suggests its potential utility in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (R, R’) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Diethyl 2-methyl-2-nitromalonate R = NO₂, R’ = CH₃ C₉H₁₅NO₆ ~257.23 (calculated) Nitro, methyl, ester
Diethyl methylmalonate R = H, R’ = CH₃ C₇H₁₂O₄ 160.17 Methyl, ester
Diethyl (2-nitrobenzyl)malonate R = 2-nitrobenzyl, R’ = H C₁₄H₁₇NO₆ 295.29 Nitrobenzyl, ester
Diethyl 2-acetamidomalonate R = acetamido, R’ = H C₉H₁₅NO₅ 217.22 Acetamido, ester
Diethyl 2-phthalimidomalonate R = phthalimido, R’ = H C₁₅H₁₅NO₆ 305.29 Phthalimido, ester

Key Observations :

  • Electron-withdrawing vs. donating groups : The nitro group in this compound increases electrophilicity compared to methyl or acetamido substituents, facilitating reactions like Michael additions or cyclocondensations .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Refractive Index (n₂₀ᴰ)
Diethyl methylmalonate Not reported ~200–220 (est.) Soluble in organic solvents ~1.413–1.423
Diethyl (2-nitrobenzyl)malonate Not reported ~388.7 (at 0.003 bar) Limited water solubility Not reported
Diethyl 2-acetamidomalonate 166 (decomp.) Not reported Soluble in water, ethanol Not reported
Diethyl 2-phthalimidomalonate Not reported Not reported Soluble in DMF, THF Not reported

Notes:

  • The nitro group in this compound likely lowers solubility in polar solvents compared to acetamido derivatives .
  • Diethyl (2-nitrobenzyl)malonate has a high boiling point under reduced pressure, consistent with nitroaromatic compounds .

Biological Activity

Diethyl 2-methyl-2-nitromalonate (DENM) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of nitromalonate, characterized by the molecular formula C7H11NO6C_7H_{11}NO_6. It is typically synthesized through the nitration of diethyl malonate, using fuming nitric acid under controlled conditions to yield high purity and yield . The general reaction can be summarized as follows:

Diethyl Malonate+HNO3Diethyl 2 Methyl 2 Nitromalonate+byproducts\text{Diethyl Malonate}+\text{HNO}_3\rightarrow \text{Diethyl 2 Methyl 2 Nitromalonate}+\text{byproducts}

Research indicates that DENM exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anti-cancer agent, neuroprotective agent, and in the modulation of metabolic pathways.

  • Anticancer Activity : DENM has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that DENM can inhibit the proliferation of human cancer cells by modulating key signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest that DENM may have neuroprotective properties. It appears to stabilize microtubules and prevent tau hyperphosphorylation, which is crucial in neurodegenerative diseases such as Alzheimer's disease. This activity may be linked to its structural similarity to known microtubule-stabilizing agents .
  • Metabolic Modulation : DENM has been implicated in the modulation of metabolic pathways, particularly those involved in lipid metabolism. It may influence the expression of enzymes related to fatty acid synthesis and oxidation, which could have implications for metabolic disorders .

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activity of DENM:

  • In Vitro Studies : A study evaluated the cytotoxic effects of DENM on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
  • Animal Models : In vivo studies using murine models have shown that DENM administration resulted in reduced tumor growth in xenograft models. The compound was well-tolerated with no significant adverse effects noted at therapeutic doses .
  • Mechanistic Insights : Molecular docking studies have suggested that DENM interacts with specific receptors involved in cell signaling pathways, providing insights into its potential mechanisms of action .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectionStabilizes microtubules; prevents tau hyperphosphorylation
Metabolic modulationInfluences lipid metabolism pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl 2-methyl-2-nitromalonate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nitrosation of diethyl malonate derivatives followed by nitro reduction. Key steps include:

  • Nitrosation : React diethyl methylmalonate with nitrous acid (HNO₂) under controlled pH (3–5) and low temperature (0–5°C) to minimize side reactions .
  • Nitro Reduction : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol at 50–60°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
  • Yield Optimization : Excess nitrosating agent and inert atmosphere (N₂/Ar) improve nitro-group retention. Typical yields range from 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis :

  • ¹H NMR : Expect signals at δ 1.2–1.4 (triplet, ester CH₃), δ 4.2–4.4 (quartet, ester CH₂), δ 3.5–3.7 (singlet, malonate CH), and δ 1.5–1.7 (singlet, methyl group) .
  • ¹³C NMR : Peaks near δ 170–175 (ester carbonyl), δ 60–65 (ester CH₂), and δ 25–30 (methyl group) .
    • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .
    • X-ray Crystallography : Use SHELX or ORTEP-III for structural refinement. The nitro group introduces planarity, affecting crystal packing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electron density distribution. The nitro group’s electron-withdrawing effect increases α-carbon electrophilicity .
  • Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., enolate formation). Compare with experimental kinetics (e.g., Arrhenius plots) .
    • Validation : Correlate computed activation energies with observed reaction rates (e.g., alkylation with methyl iodide in THF at −78°C) .

Q. How should researchers resolve contradictions in hydrolysis data under varying pH conditions?

  • Case Study : Conflicting reports on hydrolysis rates in acidic (pH 2) vs. alkaline (pH 10) media.

  • Acidic Hydrolysis : Protonation of the nitro group reduces electron withdrawal, slowing ester cleavage. Monitor via HPLC (retention time ~8 min, C18 column) .
  • Alkaline Hydrolysis : Base-induced ester saponification dominates, but nitro-group stability decreases. Use ¹H NMR to track malonate degradation products (e.g., 2-methyl-2-nitromalonic acid) .
    • Resolution : Conduct pH-controlled kinetics (pH 2–12) and isolate intermediates. Statistical analysis (e.g., ANOVA) identifies pH-dependent mechanistic pathways .

Q. What strategies mitigate side reactions during alkylation of this compound enolates?

  • Experimental Design :

  • Enolate Generation : Use LDA (lithium diisopropylamide) in THF at −78°C to minimize over-alkylation .
  • Electrophile Selection : Primary alkyl halides (e.g., benzyl bromide) exhibit higher selectivity vs. bulky electrophiles .
    • Troubleshooting :
  • Byproduct Identification : GC-MS detects dialkylated products (e.g., di-benzyl derivatives, m/z ~320) .
  • Quenching Optimization : Add NH₄Cl(aq) slowly to prevent exothermic decomposition .

Properties

CAS No.

65612-01-3

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

diethyl 2-methyl-2-nitropropanedioate

InChI

InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3

InChI Key

SEWLYOPSOGRGBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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